molecular formula C21H16FNO4S2 B2475825 5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole CAS No. 686737-78-0

5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole

Cat. No.: B2475825
CAS No.: 686737-78-0
M. Wt: 429.48
InChI Key: PRJMVCJLSXHUBE-UHFFFAOYSA-N
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Description

5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole is a synthetic organic compound that features a combination of fluorobenzyl, furan, and tosyloxazole moieties. These types of compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Fluorobenzyl Intermediate: This could involve the fluorination of benzyl chloride using a fluorinating agent.

    Thioether Formation: The fluorobenzyl intermediate can be reacted with a thiol compound to form the thioether linkage.

    Oxazole Ring Formation: The furan-2-yl group can be introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or furan moieties.

    Reduction: Reduction reactions could target the oxazole ring or the fluorobenzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated or hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including as inhibitors of specific enzymes or receptors.

Industry

In the industrial sector, such compounds might be used in the development of specialty chemicals, polymers, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl group could enhance its binding affinity, while the furan and oxazole rings might contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-Chlorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
  • 5-((2-Bromobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
  • 5-((2-Methylbenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole

Uniqueness

The presence of the fluorine atom in 5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole might confer unique properties such as increased metabolic stability, enhanced lipophilicity, and potentially improved biological activity compared to its analogs.

Biological Activity

5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and enzyme inhibition domains. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of furan derivatives with thiol and tosyl groups. The typical synthetic pathway includes:

  • Formation of Furan Derivative : Starting with furan, various substituents are introduced through electrophilic aromatic substitution.
  • Thioether Formation : The introduction of the 2-fluorobenzyl group via thioether formation enhances the compound's reactivity.
  • Tosylation : The tosyl group is added to facilitate further reactions and improve solubility.

This synthetic approach not only provides a means to obtain the desired compound but also allows for modifications that can enhance biological activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiol functionalities have demonstrated effective inhibition against various bacterial strains.

  • Tyrosinase Inhibition : A related class of compounds has been evaluated for their tyrosinase inhibitory activity, which is crucial in various biochemical pathways, including melanin synthesis. One study reported an IC50 value of 11 ± 0.25 µM for a similar compound, indicating strong inhibitory potential compared to ascorbic acid (IC50 = 11.5 ± 0.1 µM) .

Enzyme Inhibition Studies

The biological activity of compounds similar to this compound extends beyond antimicrobial effects; they also serve as enzyme inhibitors.

  • Mechanism of Action : The presence of electron-withdrawing groups (like fluorine) enhances the compound's ability to interact with enzyme active sites, leading to significant inhibition rates. For example, compounds with halogen substitutions have shown improved IC50 values due to their electronic properties .

Case Studies

  • Study on Tyrosinase Inhibition : A series of furan-based oxadiazole derivatives were synthesized and tested for tyrosinase inhibition. It was found that derivatives with electron-withdrawing groups exhibited better activity, with some compounds achieving IC50 values in the micromolar range .
    CompoundIC50 (µM)Comparison
    5a11 ± 0.25Better than Ascorbic Acid
    5b12.4 ± 0.0Moderate Inhibitory Activity
    5c12.7 ± 0.0Moderate Inhibitory Activity
    5d15.5 ± 0.0Moderate Inhibitory Activity
  • Antibacterial Activity Evaluation : Another study evaluated several derivatives against Escherichia coli and Staphylococcus aureus, revealing that certain derivatives had comparable or superior activity compared to standard antibiotics .
    CompoundTarget BacteriaActivity Level
    T1E. coliHigh
    S3Staphylococcus aureusNotable
    T5Candida fungiStrong

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO4S2/c1-14-8-10-16(11-9-14)29(24,25)20-21(27-19(23-20)18-7-4-12-26-18)28-13-15-5-2-3-6-17(15)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJMVCJLSXHUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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